N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N'-(4-iodophenyl)thiourea
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Overview
Description
N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Carbonylation: The carbonyl group can be introduced through the reaction of the indole derivative with phosgene or a similar carbonylating agent.
Thiourea Formation: The final step involves the reaction of the carbonylated indole derivative with 4-iodoaniline and thiourea under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the carbonyl and thiourea groups.
Substitution: Substituted derivatives with different nucleophiles replacing the iodine atom.
Scientific Research Applications
N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(4-chlorophenyl)thiourea
- N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(4-bromophenyl)thiourea
- N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(4-fluorophenyl)thiourea
Uniqueness
The uniqueness of N-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C25H22IN3OS |
---|---|
Molecular Weight |
539.4g/mol |
IUPAC Name |
1-benzyl-N-[(4-iodophenyl)carbamothioyl]-2,3-dimethylindole-5-carboxamide |
InChI |
InChI=1S/C25H22IN3OS/c1-16-17(2)29(15-18-6-4-3-5-7-18)23-13-8-19(14-22(16)23)24(30)28-25(31)27-21-11-9-20(26)10-12-21/h3-14H,15H2,1-2H3,(H2,27,28,30,31) |
InChI Key |
ZBCHMTRXETUZBM-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)I)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)I)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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